molecular formula C16H24N2O2 B13374738 N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B13374738
M. Wt: 276.37 g/mol
InChI Key: ZVCSOCKHAJGREX-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a pyrrolidine ring, an acetamide group, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride.

    Attachment of the Methylphenoxy Group: The final step involves the nucleophilic substitution reaction where the methylphenoxy group is attached to the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and the acetamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenoxy)acetamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-chlorophenoxy)acetamide

Uniqueness

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the methylphenoxy moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H24N2O2/c1-3-18-9-5-7-14(18)11-17-16(19)12-20-15-8-4-6-13(2)10-15/h4,6,8,10,14H,3,5,7,9,11-12H2,1-2H3,(H,17,19)

InChI Key

ZVCSOCKHAJGREX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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